![molecular formula C18H21N7O B2916282 6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2175979-53-8](/img/structure/B2916282.png)
6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H21N7O and its molecular weight is 351.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This suggests that the compound effectively induces cell death in these cell lines.
Actividad Biológica
The compound 6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS Number: 2097933-80-5) is a complex organic molecule that has attracted interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N7O, with a molecular weight of 379.5 g/mol. The structure features a cyclopropyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a dihydropyridazinone framework. These structural components are significant as they contribute to the compound's interaction with biological targets.
Kinase Inhibition
Recent studies have highlighted the compound's role as a potential kinase inhibitor . Kinases are critical enzymes involved in various cellular processes, including cell signaling pathways that regulate cell growth and division. Dysregulation of these pathways is often implicated in cancer and other diseases.
- Mechanism of Action : The compound is believed to inhibit specific kinases by binding to their active sites, disrupting their function and thereby influencing downstream signaling pathways. This mechanism is similar to that of other known kinase inhibitors which have shown efficacy in treating cancers.
- Selectivity : Preliminary data suggest that it may exhibit selectivity towards certain kinase targets, which could lead to reduced side effects compared to less selective inhibitors.
Anticancer Activity
The biological activity of Mannich bases, a class that includes this compound, has been extensively studied for anticancer properties. Research indicates that derivatives of Mannich bases can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : A study reported that similar compounds demonstrated cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The mechanism was linked to the inhibition of DNA topoisomerase I activity, which is crucial for DNA replication and repair .
Summary of Biological Activities
Biological Activity | Description |
---|---|
Kinase Inhibition | Inhibits specific kinases involved in cell signaling pathways. |
Anticancer Activity | Induces apoptosis in cancer cells; inhibits tumor growth through various mechanisms. |
Cytotoxicity | Demonstrated effectiveness against multiple cancer cell lines. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo[3,4-d]pyrimidine core can significantly impact its potency and selectivity as a kinase inhibitor.
- Substituent Effects : Modifications on the azetidine ring have been shown to enhance binding affinity to target kinases.
- Optimization Studies : Ongoing research focuses on synthesizing analogs with improved pharmacokinetic properties and reduced toxicity profiles.
Clinical Implications
The potential application of this compound in clinical settings hinges on its ability to selectively target diseased tissues while sparing normal cells. Further preclinical studies are necessary to evaluate its safety profile and therapeutic index.
Propiedades
IUPAC Name |
6-cyclopropyl-2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-11-20-17-14(7-19-23(17)2)18(21-11)24-8-12(9-24)10-25-16(26)6-5-15(22-25)13-3-4-13/h5-7,12-13H,3-4,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYEVOFGBYMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.